molecular formula C18H18O4 B3143616 Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 53090-45-2

Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate

Cat. No.: B3143616
CAS No.: 53090-45-2
M. Wt: 298.3 g/mol
InChI Key: CAGWWUITCSUUDU-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate (CAS 53090-45-2) is a high-purity chemical intermediate with significant utility in organic synthesis and medicinal chemistry research. This compound, a solid at room temperature, is characterized by its molecular formula of C18H18O4 and a molecular weight of 298.33 g/mol . Its structure features a β-ketoester functional group, making it a versatile building block for the construction of more complex molecules. A primary research application of this compound is its role as a precursor in the synthesis of 3,4-fused pyrrolocoumarin derivatives, a class of compounds with a broad profile of interesting biological properties . These synthetic derivatives are investigated for their potential cytotoxic, antifungal, antibacterial, and antioxidant activities, as well as their ability to act as enzyme inhibitors and benzodiazepine receptor ligands . The synthetic value of this compound lies in its reactivity, which allows researchers to build the pyrrole ring of these biologically active fused systems starting from a coumarin-based derivative . It should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGWWUITCSUUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 4 Benzyloxy Phenyl 3 Oxopropanoate

Classical Ester Condensation Approaches

Traditional methods for the formation of β-keto esters heavily rely on ester condensation reactions, where an enolate acts as a nucleophile in an acyl substitution reaction. The Claisen condensation and modifications of the acetoacetic ester synthesis are cornerstone strategies in this category.

Claisen Condensation Strategies for Beta-Keto Ester Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to yield a β-keto ester. For the synthesis of Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, a "crossed" or "mixed" Claisen condensation is necessary, as the two requisite ester components are different.

This strategy involves the reaction between ethyl acetate (B1210297) and an aromatic ester that lacks α-hydrogens, such as ethyl 4-(benzyloxy)benzoate. In this scenario, ethyl acetate is deprotonated by a strong base, like sodium ethoxide, to form the nucleophilic enolate. This enolate then attacks the carbonyl carbon of ethyl 4-(benzyloxy)benzoate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the target β-keto ester. A full equivalent of base is required, as the resulting β-keto ester is acidic and will be deprotonated, driving the equilibrium towards the product. An acidic workup is then performed to protonate the enolate and isolate the final product.

Reaction Scheme:

Reactant 1: Ethyl 4-(benzyloxy)benzoate

Reactant 2: Ethyl acetate

Base: Sodium ethoxide (NaOEt)

Product: this compound

Interactive Data Table: Representative Conditions for Crossed Claisen Condensation

Parameter Value
Base Sodium ethoxide
Solvent Anhydrous Ethanol (B145695)
Temperature Reflux
Workup Acidification (e.g., dilute HCl)

| Key Feature | One ester must lack α-hydrogens |

Acetoacetic Ester Synthesis Modifications

The classical acetoacetic ester synthesis is a versatile method for producing ketones. However, modifications of this synthesis allow for the formation of β-keto esters through the acylation of ethyl acetoacetate (B1235776), followed by a deacetylation step.

To synthesize this compound via this route, ethyl acetoacetate is first treated with a base like sodium ethoxide to generate the corresponding enolate. This enolate is then acylated using 4-(benzyloxy)benzoyl chloride. This reaction forms an intermediate, ethyl 2-(4-(benzyloxy)benzoyl)-3-oxobutanoate. The final step involves the selective removal of the acetyl group. This can be achieved by treating the intermediate with ammonia (B1221849) or an ammonium (B1175870) salt, which cleaves the more reactive acetyl group to yield the desired product, this compound. This method leverages the reactivity of the doubly activated methylene (B1212753) group in ethyl acetoacetate.

Reaction Scheme:

Ethyl acetoacetate + NaOEt → Sodium ethyl acetoacetate (enolate)

Sodium ethyl acetoacetate + 4-(benzyloxy)benzoyl chloride → Ethyl 2-(4-(benzyloxy)benzoyl)-3-oxobutanoate

Ethyl 2-(4-(benzyloxy)benzoyl)-3-oxobutanoate + NH₄Cl/NH₃ → this compound

Modern Catalytic Methods for Carbon-Carbon Bond Formation

Contemporary synthetic chemistry has seen the emergence of powerful catalytic methods that offer milder conditions and greater efficiency for forming carbon-carbon bonds. These include reactions catalyzed by transition metals and enzymes.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. The α-arylation of carbonyl compounds is a prominent example of this advancement. To form this compound, the α-arylation of a β-keto ester like ethyl acetoacetate with an appropriate aryl halide can be employed.

In this approach, a palladium catalyst, often in combination with a bulky, electron-rich phosphine (B1218219) ligand, facilitates the coupling of the enolate of ethyl acetoacetate with an aryl halide, such as 4-(benzyloxy)bromobenzene. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium enolate, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. A base, such as sodium bis(trimethylsilyl)amide or potassium phosphate (B84403), is used to generate the ester enolate in situ. A key advantage is that this process can lead to the arylated product which may undergo in situ deacetylation under the reaction conditions to yield the target structure. researchgate.netcsir.co.zacsu.edu.au

Interactive Data Table: Typical Conditions for Palladium-Catalyzed α-Arylation

Parameter Value
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Bulky phosphine (e.g., P(t-Bu)₃)
Base Potassium phosphate (K₃PO₄)
Aryl Halide 4-(Benzyloxy)bromobenzene
Keto Ester Ethyl acetoacetate
Solvent Toluene or Dioxane

| Temperature | 80-110 °C |

Enzyme-Mediated Synthesis of Analogs

Biocatalysis offers an environmentally benign and highly selective alternative for organic synthesis. Lipases, a class of hydrolase enzymes, are particularly versatile and can function in non-aqueous environments to catalyze reactions like transesterification. This capability can be harnessed to synthesize various β-keto ester analogs.

The lipase-catalyzed transesterification involves reacting an alcohol with a donor β-keto ester, such as ethyl acetoacetate. While not a direct synthesis of the target compound from non-keto-ester precursors, this method is a powerful tool for creating a library of analogs by varying the alcohol component. For instance, reacting 4-(benzyloxy)benzyl alcohol with an acetoacetate ester in the presence of an immobilized lipase (B570770) like Candida antarctica lipase B (CALB) could potentially yield the corresponding 4-(benzyloxy)benzyl 3-oxobutanoate. This enzymatic approach is prized for its mild reaction conditions and high chemoselectivity, often proceeding without the need for protecting groups.

Synthesis from Precursor Molecules

Beyond the well-defined named reactions, several synthetic routes to this compound have been developed from specific precursor molecules. These methods offer alternative disconnections and can be advantageous depending on the availability of starting materials.

One such method begins with 4-(benzyloxy)acetophenone. The acetophenone (B1666503) is reacted with a carboxylating agent like diethyl carbonate in the presence of a strong base, such as sodium hydride. prepchem.com The base deprotonates the α-carbon of the acetophenone, generating an enolate that then attacks the diethyl carbonate. This sequence effectively adds an ethoxycarbonyl group to the methyl group of the acetophenone, directly forming the β-keto ester structure of the target molecule.

Another effective strategy involves the acylation of a malonate derivative. In this procedure, diethyl malonate is first saponified to potassium monoethyl malonate. This salt is then reacted with 4-(benzyloxy)benzoyl chloride. The reaction is often mediated by magnesium chloride and a tertiary amine base like triethylamine (B128534) in an aprotic solvent. lookchem.com The magnesium salt of the monoester enolate acts as a potent nucleophile for the acylation reaction. The initial product is a substituted malonate, which upon heating undergoes decarboxylation to afford the final β-keto ester product.

Interactive Data Table: Comparison of Precursor-Based Syntheses

Starting Material 1 Starting Material 2 Key Reagent(s) Key Intermediate
4-(Benzyloxy)acetophenone Diethyl carbonate Sodium hydride Enolate of acetophenone

Preparation from p-Hydroxyacetophenone Derivatives

A logical and common strategy for the synthesis of this compound begins with the readily available p-hydroxyacetophenone. This approach involves a two-step sequence: protection of the phenolic hydroxyl group followed by the formation of the β-keto ester moiety.

The first step is the benzylation of p-hydroxyacetophenone to yield 4-(benzyloxy)acetophenone. This is a standard Williamson ether synthesis, typically achieved by treating p-hydroxyacetophenone with benzyl (B1604629) bromide or benzyl chloride in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF).

The subsequent and key transformation is the conversion of 4-(benzyloxy)acetophenone into the target β-keto ester. This is most commonly achieved via a crossed Claisen condensation. In this reaction, the ketone's enolate, formed by a strong base, acts as a nucleophile, attacking an acylating agent. A highly effective and frequently used method involves reacting the ketone with a carbonate, such as diethyl carbonate, in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). nih.gov The reaction proceeds by acylation of the ketone enolate, leading directly to the desired β-keto ester.

An alternative acylating agent is ethyl chloroformate. nih.gov This method also relies on the formation of the ketone enolate, which then attacks the electrophilic carbonyl carbon of ethyl chloroformate. Careful control of reaction conditions is necessary to favor C-acylation over O-acylation and to prevent side reactions.

Table 1: Reaction Conditions for Claisen Condensation

Acylating AgentBaseTypical SolventKey Considerations
Diethyl CarbonateSodium Hydride (NaH)Tetrahydrofuran (THF), TolueneRequires anhydrous conditions; NaH is a strong, non-nucleophilic base.
Diethyl CarbonateSodium Ethoxide (NaOEt)Ethanol, TolueneEquilibrium process; often requires removal of ethanol byproduct to drive to completion.
Ethyl ChloroformateLithium diisopropylamide (LDA)Tetrahydrofuran (THF)Requires cryogenic temperatures (-78 °C) to control reactivity.

This route is advantageous due to the commercial availability and relatively low cost of the starting materials.

Oxidative Transformations of Corresponding Hydroxy Esters

An alternative synthetic pathway involves the formation of the corresponding β-hydroxy ester, Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate, followed by its oxidation. uni.lu

The synthesis of the β-hydroxy ester precursor can be accomplished through methods like the Reformatsky reaction. This reaction involves treating an aldehyde, in this case, 4-(benzyloxy)benzaldehyde, with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. The organozinc intermediate adds to the aldehyde, and subsequent aqueous workup yields the desired β-hydroxy ester.

The critical step in this methodology is the selective oxidation of the secondary alcohol in Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate to the corresponding ketone without affecting other functional groups. A variety of modern, mild oxidation reagents are suitable for this transformation.

Commonly employed methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N). This method is known for its high yields and compatibility with many functional groups but requires cryogenic conditions and produces a stoichiometric amount of dimethyl sulfide (B99878) as a byproduct.

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent in a solvent like dichloromethane (B109758) (DCM). DMP is known for its mild, neutral conditions and operational simplicity, making it a popular choice in laboratory-scale synthesis.

TEMPO-based Oxidation: Uses (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or (diacetoxyiodo)benzene (B116549) (BAIB). mdpi.com This method is often favored for its efficiency and environmental considerations, especially in larger-scale applications. mdpi.com

Table 2: Comparison of Oxidation Methods

MethodReagentsTypical TemperatureAdvantagesDisadvantages
Swern Oxidation(COCl)₂, DMSO, Et₃N-78 °C to RTHigh yield, broad compatibilityRequires low temp, odor of byproduct
Dess-MartinDMPRoom TemperatureMild, neutral conditionsReagent is expensive and potentially explosive
TEMPO/BAIBTEMPO (cat.), BAIB0 °C to RTCatalytic, mild conditionsBAIB can be costly for large scale

This route offers an alternative disconnection but requires an additional synthetic step (oxidation) compared to the direct condensation approach.

Malonate-Based Synthetic Routes

Syntheses based on malonic esters provide another powerful and flexible approach to β-keto esters. This strategy typically involves the acylation of a malonate derivative followed by a decarboxylation step.

The synthesis begins with the preparation of an activated derivative of 4-(benzyloxy)benzoic acid, most commonly the acyl chloride, 4-(benzyloxy)benzoyl chloride. This is readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

The core of this method is the C-acylation of a malonic ester enolate. Diethyl malonate is treated with a base to form the enolate, which then reacts with 4-(benzyloxy)benzoyl chloride. A particularly effective variation involves the use of ethoxymagnesium diethyl malonate, which can be acylated in high yield. orgsyn.org This acylation step produces an intermediate, diethyl 2-[4-(benzyloxy)benzoyl]malonate.

The final step is the selective removal of one of the two ester groups through hydrolysis and decarboxylation. A widely used method for this transformation is the Krapcho decarboxylation, which involves heating the acyl-malonate in a polar aprotic solvent (like DMSO) with a salt (such as sodium chloride or lithium chloride) and a small amount of water. This process typically proceeds in high yield to furnish the target this compound.

This route is highly reliable and generally provides good yields, although it involves multiple steps (acid activation, acylation, decarboxylation).

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic procedure from a laboratory scale to industrial production requires careful optimization of several parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

For all the discussed routes, key considerations include:

Reagent Selection: For large-scale synthesis, hazardous or expensive reagents should be replaced where possible. For instance, while Dess-Martin periodinane is convenient in the lab, a catalytic TEMPO-based oxidation or a Swern-type oxidation using less expensive activators might be preferred for scale-up. Similarly, the use of sodium hydride, which poses flammability risks, might be replaced with sodium ethoxide or potassium carbonate if process conditions allow.

Solvent and Concentration: The volume of solvents used is a major factor in the cost and environmental impact of a process. Reactions should be optimized to run at the highest possible concentration without compromising reaction performance or safety (e.g., heat transfer). Solvent choice also impacts downstream processing, such as product isolation and purification.

Purification Method: Chromatographic purification is often not feasible or cost-effective on a large scale. The process should be developed to yield a crude product that can be purified by crystallization or distillation. This involves careful control of reaction conditions to minimize byproduct formation.

Process Safety: A thorough safety assessment is crucial. This includes understanding the thermal stability of reactants and intermediates, managing exotherms, and handling potentially hazardous reagents and byproducts safely. For example, the Claisen condensation using sodium hydride is highly exothermic and generates hydrogen gas, requiring careful engineering controls.

Waste Management: The environmental impact of the synthesis is heavily influenced by the waste streams generated. Atom economy should be maximized, and processes that generate large amounts of toxic or difficult-to-treat waste should be avoided. Catalytic methods, such as the TEMPO oxidation, are generally preferred over stoichiometric ones for this reason.

By systematically addressing these factors, a laboratory-scale procedure can be developed into a robust, safe, and economically viable manufacturing process for this compound.

Chemical Reactivity and Transformations of Ethyl 3 4 Benzyloxy Phenyl 3 Oxopropanoate

Transformations of the Ketone Moiety

The ketone group, along with the adjacent active methylene (B1212753) protons, is the primary site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.

Selective Reduction to Hydroxy Esters (e.g., Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate)

The reduction of the ketone in β-keto esters like Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is a significant transformation, yielding valuable β-hydroxy esters. A key focus in this area is asymmetric reduction to produce enantiomerically pure alcohols, which are crucial building blocks in the synthesis of biologically active compounds.

Various methods have been established for this conversion, broadly categorized into biocatalytic and chemical approaches. Biocatalytic methods often employ enzymes such as dehydrogenases/reductases from microorganisms or baker's yeast. These biocatalysts can provide high enantioselectivity under mild reaction conditions, typically at temperatures between 30-37 °C.

Chemical methods for asymmetric reduction include the Meerwein-Ponndorf-Verley (MPV) reduction and catalysis with chiral metal complexes. The MPV reduction can be achieved using asymmetric binary-acid catalysts, for instance, a combination of a chiral phosphoric acid and a Lewis acid like Sc(OTf)₃, in isopropanol, yielding excellent enantioselectivities (up to 99% ee). Chiral metal complexes, often employing ligands like BINAP, can also facilitate highly enantioselective hydride delivery to one face of the ketone.

The product of this reduction is Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate. The efficiency and stereochemical outcome of the reaction are highly dependent on the chosen catalyst and reaction conditions.

Table 1: Selected Methods for Asymmetric Reduction of β-Keto Esters

Catalyst/Reagent Method Typical Conditions Product Enantiomeric Excess (ee)
Baker's Yeast Biocatalytic Water, 30-37 °C, 1-5 days Chiral β-hydroxy ester >90%
(S)-1-phenylethanol dehydrogenase Biocatalytic Buffer solution, NADH cofactor (S)-β-hydroxy ester Varies with substrate
Chiral Phosphoric Acid / Sc(OTf)₃ Chemical (MPV) Isopropanol, room temp. Chiral β-hydroxy ester Up to 99%

Oxidation Reactions at the Alpha-Carbon

The carbon atom situated between the ketone and ester groups (the α-carbon) is activated and can undergo oxidation reactions, most notably α-hydroxylation. This transformation introduces a hydroxyl group at the α-position, leading to the formation of α-hydroxy-β-keto esters, which are valuable synthetic intermediates.

A variety of catalytic systems have been developed for the direct α-hydroxylation of β-keto esters. These methods often utilize an external oxidant. For example, a direct metal-free α-hydroxylation can be achieved using m-chloroperbenzoic acid (m-CPBA) as the oxidant under mild conditions. acs.org

Enantioselective versions of this reaction are of significant interest. Chiral catalysts, including metal complexes and organocatalysts, have been employed to achieve high enantioselectivity. For instance, a chiral salen-zirconium(IV) complex can catalyze the asymmetric α-hydroxylation of β-keto esters using cumene (B47948) hydroperoxide (CHP) as the oxidant, yielding products with excellent enantioselectivities (up to 98% ee). researchgate.net Another approach involves visible light-induced catalysis with a salan-copper(II) complex, using air as a sustainable oxidant. researchgate.net

Table 2: Catalytic Systems for α-Hydroxylation of β-Keto Esters

Catalyst Oxidant Key Features Yield Enantiomeric Excess (ee)
m-CPBA m-CPBA Metal-free, mild conditions Good N/A (racemic)
Chiral Salen-Zirconium(IV) Cumene Hydroperoxide (CHP) Recyclable catalyst, scalable Excellent (up to 99%) Excellent (up to 98%) researchgate.net
Salan-Copper(II) Air (O₂) Visible light-induced, sustainable Up to 95% Up to 96% researchgate.net

Nucleophilic Additions and Condensations

The active methylene group (α-carbon) in this compound is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity allows for the formation of a stabilized enolate ion in the presence of a base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Claisen Condensation: The enolate of the β-keto ester can react with another ester molecule. In a "crossed" or "mixed" Claisen condensation, the enolate of a compound like this compound could react with a different ester that lacks α-hydrogens (e.g., an aromatic ester like ethyl benzoate) to prevent self-condensation and lead to a specific β-diketone product. organic-chemistry.orgpressbooks.pub The reaction is typically promoted by a strong base like sodium ethoxide. uomustansiriyah.edu.iq

Knoevenagel Condensation: The active methylene group can also participate in Knoevenagel condensations with aldehydes or ketones. nih.gov This reaction, typically catalyzed by a weak base like piperidine (B6355638) or in ionic liquids, involves the formation of a new carbon-carbon double bond. aston.ac.uk For example, reacting this compound with an aldehyde would yield a more complex, substituted α,β-unsaturated system.

Reactions Involving the Ester Functionality

The ethyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Hydrolysis and Saponification Kinetics

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-[4-(benzyloxy)phenyl]-3-oxopropanoic acid. This reaction can be catalyzed by either acid or base.

Base-promoted hydrolysis, known as saponification, is a widely used and generally irreversible process. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to yield the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the final carboxylic acid product.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester, R' 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, and ethanol (B145695). This transformation is particularly useful for modifying the ester group without affecting other functionalities in the molecule.

The transesterification of β-keto esters is an equilibrium-driven process that often requires a catalyst. A wide range of catalysts can be employed, including acids, bases, Lewis acids, and enzymes. nih.govnih.gov The choice of catalyst is crucial as β-keto esters can be sensitive to harsh conditions.

Enzymatic transesterification, often using lipases like Candida antarctica lipase (B570770) B (CALB), offers a mild and highly selective method. nih.gov These reactions can be performed under solvent-free conditions or in organic solvents. Heterogeneous catalysts, such as silica-supported boric acid, have also been developed to facilitate an environmentally friendly and efficient process, allowing for the reaction with primary, secondary, allylic, and benzylic alcohols in excellent yields. nih.gov

Table 3: Catalysts for Transesterification of β-Keto Esters

Catalyst Type Example Catalyst Conditions Advantages
Enzyme (Lipase) Novozym 435 (Candida antarctica) Microwave or conventional heating High selectivity, mild conditions, recyclable
Heterogeneous Acid Silica-supported Boric Acid (SiO₂–H₃BO₃) Solvent-free, heating Recyclable, high yields (87-95%), environmentally friendly nih.gov
Lewis Acid CoCl₂, Zn/I₂, BF₃·OEt₂ Various organic solvents Effective for sensitive substrates

Amidation Reactions

The direct conversion of the ethyl ester moiety in this compound to an amide presents a synthetic challenge, as esters are generally less reactive towards amines than other acylating agents. Standard thermal condensation of esters with amines often requires high temperatures and results in equilibrium mixtures. However, modern synthetic methods have enabled this transformation under more controlled conditions.

Base-promoted direct amidation is a viable strategy. Strong bases, such as potassium tert-butoxide in a solvent like DMSO, can facilitate the reaction between an ester and an amine. rsc.org This method has been shown to be effective for a range of unactivated esters and amines, including anilines and heterocyclic amines. rsc.org Another approach involves the use of metal catalysts. Lewis acids like iron(III) chloride can catalyze the direct amidation of esters under solvent-free conditions. nih.gov Transition metal catalysts, including those based on nickel, tantalum, and niobium, have also been developed to promote the aminolysis of esters, sometimes with the aid of directing groups or under milder conditions. mdpi.comresearchgate.net

For this compound, reaction with a primary or secondary amine under these catalytic or base-mediated conditions would be expected to yield the corresponding N-substituted 3-[4-(benzyloxy)phenyl]-3-oxopropanamide. The choice of method would depend on the specific amine used and the desired reaction conditions.

Table 1: Plausible Conditions for Amidation of this compound This table is based on general methods for direct ester amidation, as specific examples for this substrate are not readily available in the literature.

Amine TypeReagents and ConditionsExpected ProductReference
Primary/Secondary Aliphatic or Aromatic AmineFeCl₃ (15 mol%), Solvent-free, 80°CN-R¹,N-R²-3-[4-(benzyloxy)phenyl]-3-oxopropanamide nih.gov
Anilines, Heterocyclic AminesKOt-Bu, DMSO, Room TemperatureN-Aryl-3-[4-(benzyloxy)phenyl]-3-oxopropanamide rsc.org
Primary/Secondary AminesNb₂O₅, Solvent-free, High TemperatureN-R¹,N-R²-3-[4-(benzyloxy)phenyl]-3-oxopropanamide researchgate.net

Reactivity of the Alpha-Methylene Group

The methylene group situated between the ketone and the ester carbonyls (the α-position) is highly acidic and represents a key center of reactivity for this molecule. The flanking electron-withdrawing groups stabilize the conjugate base, a carbanion known as an enolate, which is a potent nucleophile.

Alkylation Reactions and Enolate Chemistry

The acidic α-hydrogens can be readily removed by a suitable base to form a resonance-stabilized enolate. The choice of base is crucial; a strong base like lithium diisopropylamide (LDA) ensures complete and irreversible enolate formation, while weaker bases like sodium ethoxide establish an equilibrium.

Once formed, the enolate can participate in nucleophilic substitution reactions with alkyl halides (SN2). This allows for the introduction of an alkyl group at the α-position. The reaction is most efficient with primary and secondary alkyl halides. This sequence is analogous to the well-established acetoacetic ester and malonic ester syntheses. A subsequent alkylation can be performed if a second α-hydrogen is present.

For this compound, treatment with sodium ethoxide followed by an alkyl halide (R-X) would yield Ethyl 2-alkyl-3-[4-(benzyloxy)phenyl]-3-oxopropanoate.

Table 2: General Protocol for α-Alkylation Based on the principles of enolate chemistry for β-keto esters.

StepReagentPurposeIntermediate/Product
1Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA)Deprotonation of α-carbonEnolate anion
2Alkyl Halide (R-X, e.g., CH₃I, CH₃CH₂Br)SN2 AlkylationEthyl 2-alkyl-3-[4-(benzyloxy)phenyl]-3-oxopropanoate

Halogenation and Subsequent Derivatizations

The α-methylene group can be halogenated under both acidic and basic conditions. The reaction proceeds through the enol or enolate intermediate. Common halogenating agents include elemental halogens (Br₂, Cl₂) or reagents like N-bromosuccinimide (NBS). organic-chemistry.org

Under acidic conditions, halogenation typically results in the mono-halogenated product. The introduction of an electron-withdrawing halogen atom deactivates the enol towards further electrophilic attack. In contrast, base-promoted halogenation often leads to polyhalogenation, as the inductive effect of the first halogen increases the acidity of the remaining α-hydrogen, making subsequent deprotonation and halogenation faster.

The resulting α-halo-β-keto ester is a valuable synthetic intermediate. It can undergo nucleophilic substitution reactions to introduce a variety of functional groups or be used in elimination reactions to form α,β-unsaturated systems. The Hell-Volhardt-Zelinski reaction is a related process for the α-halogenation of carboxylic acids, which proceeds via an acyl halide intermediate. msu.eduyoutube.com

Knoevenagel Condensations and Related Eliminations

As an active methylene compound, this compound is an excellent substrate for the Knoevenagel condensation. thermofisher.comresearchgate.net This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine, pyridine, or an amine salt. organicreactions.orgyoutube.com

The reaction begins with the deprotonation of the α-carbon to form the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield a stable α,β-unsaturated product. The strong electron-withdrawing nature of the two carbonyl groups provides the driving force for the elimination step.

When reacted with an aromatic aldehyde (Ar-CHO) in the presence of piperidine, this compound would produce Ethyl 2-(arylmethylene)-3-[4-(benzyloxy)phenyl]-3-oxopropanoate.

Table 3: Knoevenagel Condensation of this compound with Benzaldehyde This table represents a typical Knoevenagel reaction based on analogous systems like ethyl benzoylacetate. organicreactions.orgnih.gov

ReactantCatalystSolventProduct
BenzaldehydePiperidineEthanol or Benzene (B151609)Ethyl 2-(phenylmethylene)-3-[4-(benzyloxy)phenyl]-3-oxopropanoate

Aromatic Ring and Benzyloxy Group Transformations

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl function. Its removal is a key transformation, unmasking the phenol (B47542) for further functionalization or to reveal the final target molecule.

Catalytic Hydrogenolysis of the Benzyloxy Protecting Group

The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. nih.gov This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most frequently palladium on a carbon support (Pd/C). jk-sci.com

The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) at room temperature and pressures ranging from atmospheric (balloon) to several bars. tandfonline.com The process involves the cleavage of the carbon-oxygen bond of the benzyl ether and the saturation of the resulting fragments with hydrogen. The products are the deprotected phenol and toluene. jk-sci.com The efficiency of the reaction can be sensitive to the catalyst quality, solvent, and the presence of other functional groups. tandfonline.comnacatsoc.org In some cases, a combination of catalysts, such as Pd/C and Pd(OH)₂/C (Pearlman's catalyst), can lead to more efficient debenzylation. tandfonline.comtandfonline.com

This transformation converts this compound into Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate.

Table 4: Typical Conditions for Catalytic Hydrogenolysis of the Benzyloxy Group

CatalystHydrogen SourceSolventTemperatureExpected ProductReference
10% Pd/CH₂ (gas, 1 atm - 10 bar)Ethanol, Ethyl Acetate, or THFRoom TemperatureEthyl 3-(4-hydroxyphenyl)-3-oxopropanoate nih.govjk-sci.com
Pd(OH)₂/C (Pearlman's catalyst)H₂ (gas)Methanol or EthanolRoom TemperatureEthyl 3-(4-hydroxyphenyl)-3-oxopropanoate tandfonline.comtandfonline.com

Electrophilic Aromatic Substitution Potentials

The potential for electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the cumulative electronic effects of its two substituents. The ring is substituted at the C1 and C4 positions, featuring a 3-ethoxy-3-oxopropanoyl group and a benzyloxy group, respectively. These groups exert opposing electronic influences on the aromatic ring, which in turn determines the reactivity and orientation of incoming electrophiles.

The benzyloxy group (-OCH₂C₆H₅) is a powerful activating group. masterorganicchemistry.com The oxygen atom, directly attached to the phenyl ring, possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. msu.edu This strong resonance effect makes the benzyloxy group an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. pressbooks.pubmasterorganicchemistry.com

Conversely, the 3-ethoxy-3-oxopropanoyl group [-C(=O)CH₂C(=O)OEt] is a deactivating group. The carbonyl group directly attached to the phenyl ring is strongly electron-withdrawing due to both inductive effects (the high electronegativity of the oxygen atom) and resonance effects, which pull electron density out of the aromatic system. libretexts.org This reduction in electron density makes the ring less reactive towards electrophiles. Electron-withdrawing groups of this nature are classified as meta-directors. masterorganicchemistry.comlibretexts.org

In molecules with competing directing effects, the more powerful activating group dictates the regiochemical outcome. savemyexams.com In this case, the strongly activating, ortho, para-directing benzyloxy group overrides the influence of the deactivating, meta-directing acyl group. Since the para position is already occupied by the acyl substituent, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C3 and C5) relative to the benzyloxy group.

Regioselective Functionalization of the Phenyl Ring

The theoretical potentials discussed above translate into highly regioselective functionalization of the phenyl ring in practice. The dominance of the activating benzyloxy group ensures that electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will proceed at the positions ortho to this group.

For instance, in a typical nitration reaction using a mixture of nitric acid and sulfuric acid, the generated nitronium ion (NO₂⁺) electrophile will attack the electron-rich positions. The directing influence of the benzyloxy group funnels the substitution to the C3 and C5 positions, leading to the formation of Ethyl 3-[4-(benzyloxy)-3-nitrophenyl]-3-oxopropanoate as the major product. The reaction is highly selective, with negligible formation of the meta-substituted isomer. researchgate.net

The table below outlines the expected outcome for a representative electrophilic aromatic substitution reaction on the title compound, based on established principles of regioselectivity. savemyexams.comyoutube.com

ReactionReagentsElectrophilePredicted Major ProductRationale for Regioselectivity
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)Ethyl 3-[4-(benzyloxy)-3-nitrophenyl]-3-oxopropanoateThe strongly activating ortho, para-directing benzyloxy group directs the incoming electrophile to the position ortho to itself.

While both ortho positions (C3 and C5) are electronically identical, there can be minor differences in product distribution due to steric hindrance from the adjacent substituents, although this effect is often minimal with smaller electrophiles. The predictable nature of this regioselectivity allows for the strategic synthesis of specifically functionalized derivatives for further chemical transformations.

Applications As a Key Precursor in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the 1,3-dicarbonyl system in Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate allows for its cyclization with various binucleophiles, leading to the formation of numerous heterocyclic rings. This reactivity is central to its role as a precursor in medicinal and materials chemistry.

Synthesis of Pyrazolone (B3327878) Derivatives

The synthesis of pyrazolone derivatives is a classic and highly efficient application of β-ketoesters like this compound. The Knorr pyrazole (B372694) synthesis, a reaction first reported in the 19th century, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comslideshare.net

In this reaction, this compound reacts with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) under acidic or neutral conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the corresponding 5-pyrazolone. The presence of the 4-(benzyloxy)phenyl substituent at the 3-position of the pyrazolone ring introduces a significant structural motif that can be further modified, for instance, by debenzylation to reveal a phenolic hydroxyl group. Pyrazolones are a critical class of heterocyles found in many pharmaceutical agents, including analgesics and anti-inflammatory drugs. clockss.orgsemanticscholar.org

Table 1: Knorr Synthesis of Pyrazolones from this compound

Reactant 1Reactant 2ProductHeterocyclic Core
This compoundHydrazine3-[4-(Benzyloxy)phenyl]-1H-pyrazol-5(4H)-onePyrazolone
This compoundPhenylhydrazine3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-5(4H)-onePhenyl-substituted Pyrazolone

Precursor for Furan (B31954) and Benzofuran (B130515) Systems

While not a direct precursor via standard methods, this compound can be chemically modified to participate in the synthesis of furan and benzofuran rings. The most common method for furan synthesis from dicarbonyl compounds is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl substrate.

To utilize the subject compound for furan synthesis, it must first be converted into a 1,4-dicarbonyl derivative. This can be achieved by α-alkylation of the active methylene (B1212753) group (C2) with an α-halo ketone (e.g., 2-bromoacetophenone). The resulting 1,4-dicarbonyl compound can then undergo acid-catalyzed intramolecular cyclization and dehydration to form a polysubstituted furan.

The synthesis of benzofurans from this precursor is more complex and less direct. orgsyn.orgsemanticscholar.org Typical benzofuran syntheses often involve the cyclization of ortho-substituted phenols. orgsyn.org While the benzyloxy group can be converted to a phenol (B47542), its position is not ortho to a group that can readily participate in cyclization to form the furan ring fused to the existing benzene (B151609) ring. However, more advanced, multi-step synthetic strategies could potentially utilize this compound to build benzofuran structures, though it is not a conventional starting material for this purpose. nih.gov

Integration into Pyrrole (B145914) and Thiophene (B33073) Architectures

Similar to furan synthesis, the construction of pyrrole rings from this compound would likely proceed through a 1,4-dicarbonyl intermediate via the Paal-Knorr pyrrole synthesis. This involves reacting the synthesized 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849).

For thiophene synthesis, the Gewald reaction is a powerful tool for constructing substituted 2-aminothiophenes. nih.gov However, this reaction typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. sciforum.net Therefore, this compound is not a direct substrate for the standard Gewald reaction. An alternative pathway to thiophenes from 1,4-dicarbonyl compounds (derived from the starting β-ketoester) involves treatment with a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent.

Formation of Other Nitrogen-Containing Heterocycles

The versatile 1,3-dicarbonyl moiety of this compound makes it a valuable precursor for a variety of other nitrogen-containing heterocycles. For example, condensation with urea, thiourea, or guanidine (B92328) can lead to the formation of pyrimidine-based structures, such as pyrimidinones, thioxopyrimidinones, and aminopyrimidines, respectively. These compounds form the core of many biologically active molecules, including nucleobases. The reaction typically proceeds by initial condensation at one carbonyl group, followed by cyclization and dehydration.

Utility in Complex Carbon Skeleton Assembly

Beyond the synthesis of fundamental heterocyclic rings, this compound is an excellent substrate for tandem and domino reactions, which allow for the rapid construction of complex molecules in a single pot, increasing synthetic efficiency.

Tandem and Domino Reaction Pathways

A prominent example of a domino reaction involving β-ketoesters is the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. lew.ro This reaction typically involves four components: an aldehyde, malononitrile, a hydrazine, and a β-ketoester. In a plausible pathway, this compound would first react with hydrazine to form the corresponding pyrazolone in situ (Knorr condensation). nih.gov This intermediate would then undergo a Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition with malononitrile, and finally an intramolecular cyclization and tautomerization to yield the highly functionalized pyranopyrazole scaffold. researchgate.net This one-pot process forms multiple bonds and stereocenters with high atom economy, showcasing the power of domino reactions in modern organic synthesis. nih.gov

Table 2: Plausible Domino Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Reactant 1Reactant 2Reactant 3Reactant 4Key IntermediatesFinal Product Core
This compoundHydrazineAromatic AldehydeMalononitrilePyrazolone, Arylidene Malononitrile6-Amino-4-aryl-3-[4-(benzyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Annulation and Cycloaddition Strategies

The 1,3-dicarbonyl system of this compound is highly amenable to annulation reactions, which are processes that form a new ring onto a pre-existing molecule. This reactivity allows it to be a valuable precursor for the synthesis of a wide range of substituted heterocyclic compounds, such as pyrazoles and pyrimidines.

One of the most fundamental annulation strategies involves the condensation of the β-keto ester with hydrazine or its derivatives. This reaction provides a direct route to 5-pyrazolone derivatives. The initial reaction involves the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl, leading to the formation of the stable five-membered pyrazolone ring.

Similarly, the compound can be employed in the synthesis of pyrimidine (B1678525) scaffolds. The classical approach involves the condensation of the β-keto ester with a compound containing an amidine functional group, such as guanidine or urea. In this reaction, the two nitrogen atoms of the amidine react with the two carbonyl groups of the keto ester to form the six-membered dihydropyrimidine (B8664642) ring, which can be subsequently aromatized. The specific reaction between this compound and a suitable amidine would yield a pyrimidine with the 4-(benzyloxy)phenyl substituent, a common motif in bioactive molecules.

The active methylene group situated between the two carbonyls is also a key reactive site. It can participate in Knoevenagel condensations with aldehydes or ketones. While not a cycloaddition itself, the resulting α,β-unsaturated product is a highly activated Michael acceptor and dieneophile, primed for subsequent intramolecular or intermolecular cycloaddition reactions to build more complex cyclic systems.

Table 1: Potential Annulation Reactions

ReactantReaction TypeResulting HeterocycleKey Feature
Hydrazine (NH₂NH₂)Condensation/CyclizationPyrazole (Pyrazolone)Formation of a 5-membered ring with two adjacent nitrogen atoms.
Guanidine/UreaCondensation/CyclizationPyrimidineFormation of a 6-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
Aldehyde/KetoneKnoevenagel Condensationα,β-Unsaturated Keto EsterCreates a reactive intermediate for subsequent Michael additions or Diels-Alder reactions.

Strategic Role in Natural Product Synthesis Analogs

This compound is a strategic precursor for the synthesis of analogs of isoflavones, a class of natural products known for their diverse biological activities. The core structure of isoflavones is 3-phenylchromen-4-one, and a common synthetic route proceeds through a 2-hydroxydeoxybenzoin intermediate.

The synthesis begins with the acylation of a suitably protected phenol (like resorcinol) with a phenylacetic acid derivative. However, an alternative and highly effective strategy involves the use of a β-keto ester like this compound. The general steps are as follows:

Deoxybenzoin (B349326) Formation: The β-keto ester can be converted into the corresponding deoxybenzoin (a benzyl (B1604629) phenyl ketone). This transformation is a cornerstone of isoflavone (B191592) synthesis. For this compound, this would involve reaction with a phenol, such as resorcinol, under acidic conditions (e.g., using a Lewis acid catalyst like BF₃·OEt₂) in a reaction known as the Hoesch reaction or related acylations. The product would be a 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one.

Cyclization to Isoflavone Core: The resulting deoxybenzoin intermediate contains the complete carbon skeleton required for the isoflavone. The final ring closure to form the central pyranone ring is typically achieved by reacting the deoxybenzoin with a one-carbon electrophile. Common reagents for this cyclization include a mixture of dimethylformamide (DMF) and a dehydrating agent like POCl₃ or BF₃·OEt₂ (Vilsmeier-Haack or related conditions), which acts as the source of the final carbon atom (C2) of the isoflavone core.

Deprotection: The benzyl protecting group on the phenol can be readily removed in a final step via catalytic hydrogenation to yield the free hydroxyl group, a common feature in natural isoflavone analogs.

This strategy allows for the synthesis of a variety of isoflavone analogs by changing the phenolic component in the initial condensation step or by modifying the substituents on the starting β-keto ester. The use of this compound specifically introduces the benzyloxy-protected 4-hydroxyphenyl group at the 3-position of the final isoflavone, which is a key structural feature of many important isoflavones like daidzein.

Table 2: Role in Isoflavone Analog Synthesis

Synthetic StepIntermediate/ProductRole of Precursor
Acylation/Condensation with a Phenol2-HydroxydeoxybenzoinProvides the C₆-C₂-C₆ backbone for the intermediate.
Cyclization with a C1 source (e.g., DMF/BF₃·OEt₂)Protected Isoflavone AnalogThe precursor's structure dictates the substitution pattern on the B-ring of the isoflavone.
Deprotection (e.g., Hydrogenolysis)Final Isoflavone AnalogAllows for the unmasking of a free hydroxyl group, mimicking the natural product structure.

Intermediate in the Synthesis of Specialty Chemicals (Non-pharmaceutical/non-biological activity focus)

While the primary documented applications of this compound are in the synthesis of biologically relevant scaffolds, its functional group array suggests potential in the field of specialty chemicals and materials science. The general class of β-keto esters is gaining attention as versatile monomers for advanced polymers.

A recent area of development is the creation of chemically recyclable polymers. Research has shown that β-keto esters can react with 1,3-diols in a catalyst-free thermal reaction to form a novel, cleavable linkage known as a β-(1,3-dioxane)ester (DXE). nih.gov This chemistry can be applied to cross-link polymers that are rich in diol functionalities, such as poly(vinyl alcohol) (PVA). nih.gov

By modifying a polymer like PVA with β-keto ester groups, and then cross-linking it through the DXE linkage, it is possible to create robust thermoset materials. nih.gov These materials exhibit enhanced mechanical properties compared to the linear polymer. nih.gov Crucially, the DXE cross-links are susceptible to cleavage under specific thermal and acidic conditions, allowing the thermoset to be deconstructed back into the original soluble polymer for recycling and reuse. nih.gov

Although this specific application has not been explicitly reported for this compound, its β-keto ester functionality makes it a candidate for incorporation into such recyclable polymer systems. The presence of the bulky, aromatic benzyloxyphenyl group could be used to tune the properties of the resulting polymer, potentially enhancing thermal stability or altering its mechanical characteristics. This represents a forward-looking application for this class of compounds in the development of sustainable materials.

Stereochemical Aspects and Asymmetric Transformations

Chiral Induction in Reactions of Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate

Chiral induction involves the use of a chiral auxiliary, a temporary stereogenic unit that is incorporated into the substrate to control the stereoselectivity of a subsequent reaction. While specific examples detailing the use of chiral auxiliaries directly with this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries on β-keto esters are well-established and can be applied to this compound.

One common strategy involves the derivatization of the β-keto ester with a chiral auxiliary to form a new substrate where the approach of a reagent is sterically biased to one face of the molecule. For instance, the ester group of this compound could be transesterified with a chiral alcohol, such as (-)-8-phenylmenthol (B56881) or a derivative of (1R,2S)-ephedrine, to introduce a chiral controller. Subsequent reactions at the α-position, such as alkylation or aldol (B89426) reactions, would then proceed with a high degree of diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.

Another approach is the use of chiral N-acyloxazolidinones, famously known as Evans auxiliaries. wikipedia.orgsigmaaldrich.com The propanoate moiety of the target compound could be attached to a chiral oxazolidinone. Deprotonation of the α-carbon would generate a chiral enolate, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This strategy is particularly effective for diastereoselective alkylation and aldol reactions. wikipedia.org After the stereoselective transformation, the chiral auxiliary can be removed under mild conditions.

Enantioselective Catalytic Transformations

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The asymmetric hydrogenation of α,β-unsaturated precursors is a powerful method for the synthesis of chiral compounds. For this compound, this would involve the preparation of an α,β-unsaturated analog, such as (E)-ethyl 2-((4-(benzyloxy)phenyl)carbonyl)acrylate. The enantioselective hydrogenation of this double bond would create a chiral center at the α-position.

While direct examples for this specific benzyloxy-substituted compound are not prevalent, studies on the asymmetric hydrogenation of similar aryl vinyl ketones and α,β-unsaturated esters demonstrate the feasibility of this approach. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are highly effective catalysts for these transformations. researcher.life For example, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate with a Ru-SunPhos catalyst system has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity (94-96% ee). researcher.life This suggests that a similar strategy could be successfully applied to the corresponding unsaturated analog of this compound. The choice of catalyst, solvent, and reaction conditions would be crucial in achieving high enantiomeric excess (ee).

The asymmetric reduction of the prochiral keto group in this compound to the corresponding β-hydroxy ester, ethyl 3-hydroxy-3-[4-(benzyloxy)phenyl]propanoate, is a key transformation that generates a chiral center at the C3 position. Both chemical and biocatalytic methods have been successfully employed for this purpose.

Chemical Catalysis:

A variety of chiral catalysts have been developed for the asymmetric reduction of β-keto esters. These typically involve a metal center, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. For instance, Ru-BINAP complexes are well-known for their high efficiency and enantioselectivity in the hydrogenation of β-keto esters. The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol (B129727) or ethanol (B145695). The benzyloxy group is generally stable under these conditions. The absolute configuration of the resulting β-hydroxy ester is determined by the chirality of the BINAP ligand used ((R)- or (S)-BINAP).

Biocatalysis:

Enzymatic reductions, particularly using ketoreductases (KREDs) from various microorganisms, offer a green and highly selective alternative for the synthesis of chiral β-hydroxy esters. These enzymes often exhibit excellent enantioselectivity and operate under mild reaction conditions (aqueous media, room temperature, and atmospheric pressure). For example, yeasts such as Saccharomyces cerevisiae are known to reduce β-keto esters to their corresponding (S)-β-hydroxy esters with high enantiomeric excess. While the specific reduction of this compound by yeast is not explicitly detailed, the reduction of the closely related ethyl benzoylacetate to ethyl (S)-3-hydroxy-3-phenylpropanoate proceeds with high ee. google.com

Screening of different microbial strains or isolated enzymes is often necessary to find a biocatalyst with the desired selectivity and activity for a specific substrate. The following table provides examples of microbial reductions of related β-keto esters.

SubstrateBiocatalyst (Microorganism)ProductEnantiomeric Excess (ee)Configuration
Ethyl benzoylacetateSaccharomyces cerevisiae (Baker's Yeast)Ethyl 3-hydroxy-3-phenylpropanoate>95%S
Ethyl 4-chloroacetoacetateGeotrichum candidumEthyl (S)-4-chloro-3-hydroxybutanoate>99%S
Ethyl acetoacetate (B1235776)Candida albicansEthyl (S)-3-hydroxybutanoate>98%S

Diastereoselective Control in Functionalization Reactions

The active methylene (B1212753) group (α-position) of this compound can be functionalized through reactions such as alkylation and aldol condensation. When these reactions are performed on a substrate that already contains a chiral center, or in the presence of a chiral auxiliary, the formation of one diastereomer over the other can be favored.

For instance, if the keto group is first asymmetrically reduced to a chiral β-hydroxy ester, the subsequent alkylation of the enolate at the α-position can be diastereoselective. The existing stereocenter at the β-position can direct the approach of the electrophile. The level of diastereoselectivity will depend on the nature of the enolate (e.g., lithium, boron, or titanium enolate), the solvent, and the temperature. Chelation control, where the metal cation of the enolate coordinates with the hydroxyl group, can lead to a rigid cyclic transition state, enhancing diastereoselectivity.

Alternatively, as mentioned in section 5.1, attaching a chiral auxiliary to the ester can provide excellent diastereocontrol in α-functionalization reactions. For example, the enolate of an N-acyl oxazolidinone derivative of the corresponding propanoic acid can undergo highly diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary.

The following table illustrates the general principle of diastereoselective alkylation of β-keto esters using a chiral auxiliary approach.

Substrate (β-Keto Ester Derivative)Chiral AuxiliaryReactionDiastereomeric Ratio (d.r.)
N-propionyl oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAlkylation with benzyl (B1604629) bromide>95:5
Ester with (-)-8-phenylmenthol(-)-8-phenylmentholAlkylation with methyl iodideup to 90:10

Resolution Techniques for Enantiomer Separation

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For this compound, resolution is most commonly applied to its reduction product, ethyl 3-hydroxy-3-[4-(benzyloxy)phenyl]propanoate, as the introduction of the hydroxyl group allows for derivatization or selective enzymatic transformation.

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely used method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective for the kinetic resolution of racemic β-hydroxy esters through enantioselective hydrolysis or transesterification. scielo.bralmacgroup.comresearchgate.net

In a typical hydrolytic resolution, a racemic mixture of ethyl 3-hydroxy-3-[4-(benzyloxy)phenyl]propanoate is treated with a lipase (B570770) in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) as the unreacted ester. The resulting mixture of the ester and the acid can then be separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are desirable for obtaining both the product and the remaining starting material with high enantiomeric purity.

Conversely, in transesterification, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent in the presence of a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

A study on the enzymatic resolution of the closely related ethyl 3-hydroxy-3-phenylpropanoate demonstrated that Pseudomonas cepacia lipase (PCL) is highly effective. scielo.br At 50% conversion, the remaining (R)-ester was obtained with >98% ee, and the (S)-acid was produced with 93% ee. scielo.br

The table below summarizes the results of enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using different lipases. scielo.br

EnzymeConversion (%)Enantiomeric Excess of Ester (ee %)Configuration of EsterEnantiomeric Excess of Acid (ee %)Configuration of Acid
Pseudomonas cepacia Lipase (PCL)50>98R93S
Candida rugosa Lipase (CRL)3539R72S
Porcine Pancreatic Lipase (PPL)1011R99S

Chiral Chromatography:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the separation of the enantiomers of ethyl 3-hydroxy-3-[4-(benzyloxy)phenyl]propanoate, a column with a CSP, such as one based on derivatized cellulose (B213188) or amylose, would be employed. The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good separation. While primarily used for analytical purposes to determine enantiomeric excess, chiral HPLC can also be scaled up for the preparative separation of enantiomers. sielc.com

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. For β-keto esters such as Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide deep insights into molecular structure and reactivity. dergipark.org.trsemanticscholar.org

Elucidation of Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. By optimizing the molecular geometry, researchers can analyze the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and stability. mdpi.comdergipark.org.tr For aromatic ketones and esters, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is centered on the carbonyl groups. semanticscholar.org

The analysis of the molecular electrostatic potential (MEP) map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carbonyl and ether groups are expected to be the most electron-rich sites, appearing as red or yellow on an MEP map, while the carbonyl carbons and hydrogens on the aromatic ring would be electron-deficient. mdpi.com This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Predicted Global Reactivity Descriptors (Illustrative)

DescriptorSymbolFormulaPredicted Significance for the Compound
Chemical Hardnessη(ELUMO - EHOMO) / 2Indicates resistance to change in electron configuration. A larger HOMO-LUMO gap suggests higher stability.
Chemical Potentialμ(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
ElectronegativityχIndicates the power of the molecule to attract electrons.
Electrophilicity Indexωμ2 / 2ηQuantifies the electrophilic nature of the molecule. β-keto esters are known electrophiles. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. dergipark.org.tr Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to validate the structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. dergipark.org.trcyberleninka.ru Recent advances in machine learning, using graph neural networks, have also emerged as powerful tools for accurately predicting NMR chemical shifts with quantified uncertainty, often much faster than traditional ab initio calculations. d-nb.infonih.govnih.gov

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or aromatic ring vibrations. These theoretical spectra, while often requiring a scaling factor to match experimental results due to the harmonic approximation, are invaluable for assigning peaks in experimental spectra. dergipark.org.truit.no For the title compound, strong vibrational modes associated with the two carbonyl groups (keto and ester) would be predicted in the 1650-1750 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies (Illustrative)

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
C=O (Ketone)Stretching~1680-1710
C=O (Ester)Stretching~1730-1750
C-O-C (Ether & Ester)Asymmetric/Symmetric Stretching~1050-1250
Aromatic C=CStretching~1450-1600
Aliphatic C-HStretching~2850-3000

Mechanistic Pathways of Key Reactions

Transition State Analysis of Condensation Reactions

This compound is a β-keto ester, a class of compounds commonly synthesized via the Claisen condensation. aklectures.com This reaction involves the base-catalyzed condensation of two ester molecules. libretexts.org Specifically, the title compound can be formed through a crossed Claisen condensation between an appropriate benzoate ester and ethyl acetate (B1210297).

The mechanism involves three key steps:

Enolate formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from an ester (like ethyl acetate) to form an ester enolate.

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule (e.g., ethyl 4-(benzyloxy)benzoate), forming a tetrahedral intermediate. libretexts.org

Alkoxide elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide) to yield the β-keto ester product. libretexts.org

Computational studies can map the potential energy surface of this reaction. By locating the transition state structures for the nucleophilic attack and subsequent steps, chemists can calculate the activation energies, providing insight into the reaction kinetics and feasibility.

Detailed Studies of Catalyzed Transformations (e.g., Buchner reaction selectivity in similar diazo compounds)

While this compound is not a diazo compound, understanding catalyzed transformations of structurally related molecules provides a broader context for its potential reactivity. The rhodium(II)-catalyzed Büchner reaction of diazo compounds is a powerful method for constructing seven-membered rings through the addition of a carbene to an aromatic ring. nih.govresearchgate.net

Selectivity in these reactions is a subject of intense study and is influenced by several factors:

Catalyst Electrophilicity: Highly electrophilic rhodium(II) catalysts, such as those with trifluoroacetate ligands, tend to favor the Büchner reaction (aromatic addition) over other pathways like C-H insertion. researchgate.netresearchgate.net Less electrophilic catalysts may lead to different product distributions.

Diazo Compound Substitution: The nature of the substituents on the diazo compound can influence the reaction outcome.

Substrate Electronics: The electronic properties of the aromatic ring also play a role. The reaction proceeds via electrophilic addition of the rhodium carbene to the aromatic ring. nih.gov

DFT studies have been employed to investigate the mechanism and chemoselectivity of these rhodium-catalyzed reactions. nih.gov These studies help elucidate the structure of the key rhodium-carbene intermediate and analyze the transition states for competing pathways, such as aromatic addition versus C-H insertion, thereby explaining the observed product selectivities. researchgate.netnih.gov

Conformational Analysis and Intermolecular Interactions

The primary intermolecular forces governing the physical properties of this compound are dipole-dipole interactions and London dispersion forces. quora.comncert.nic.in The polar carbonyl (C=O) groups create significant molecular dipoles, leading to attractions between the partially positive carbon of one molecule and the partially negative oxygen of another. libretexts.orgyoutube.comlibretexts.org While the molecule cannot act as a hydrogen bond donor, the carbonyl and ether oxygen atoms can act as hydrogen bond acceptors, allowing for hydrogen bonding with protic solvents like water or alcohols. ncert.nic.inyoutube.com These intermolecular forces influence properties such as boiling point, melting point, and solubility.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. In the context of reaction prediction for a compound like this compound, QSPR models can be invaluable for forecasting reaction outcomes such as yield, rate, and selectivity without the need for extensive empirical experimentation. While specific QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles can be effectively demonstrated through studies on structurally related β-keto esters and their participation in key organic reactions.

The core of QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical, among others. Once calculated for a series of compounds, these descriptors are used as independent variables in a statistical model to predict a dependent variable, which in this case would be a measure of reaction performance.

For a β-keto ester such as this compound, a primary reaction of interest is the Claisen condensation, where the enolate of the ester acts as a nucleophile. masterorganicchemistry.com The efficiency and outcome of such reactions are highly dependent on the electronic and steric environment of the reacting centers. QSPR models can quantify these influences to predict reactivity.

Illustrative Descriptors for QSPR Modeling of β-Keto Esters

To illustrate the application of QSPR in predicting reactivity, we can examine a set of physicochemical and reactivity descriptors calculated for a series of β-keto ester analogues. These descriptors provide the foundational data needed to build a predictive model. For instance, a study on various β-keto esters involved the calculation of properties that are crucial for understanding their reactivity and potential biological interactions. nih.gov

The table below showcases typical physicochemical descriptors that would be relevant for a QSPR study. These descriptors influence factors like solubility and accessibility of the reactant to catalysts or other reagents.

DescriptorDescriptionRelevance in Reaction Prediction
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Influences stoichiometry and can correlate with physical properties like boiling point and density.
Number of Rotatable BondsThe count of bonds that allow free rotation around them.Relates to molecular flexibility, which can affect how a molecule fits into a catalyst's active site.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.Affects solubility in polar solvents and the ability to form hydrogen bonds, which can be crucial in many reaction mechanisms.
Consensus Log Po/wA measure of lipophilicity, representing the partition coefficient between octanol and water.Impacts solubility in nonpolar versus polar solvents, influencing reaction medium choice and phase transfer.

Beyond general physicochemical properties, quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) offer deeper insight into the electronic structure and, consequently, the reactivity of a molecule. nih.govnih.gov These are particularly powerful for predicting the regioselectivity and rate of reactions. For a β-keto ester, understanding the susceptibility of different atoms to nucleophilic or electrophilic attack is key.

A study on β-keto esters utilized DFT to calculate condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack) and a condensed dual descriptor (fk2) to pinpoint reactive sites. nih.gov The carbonyl carbons are often the most reactive centers in these molecules.

The following interactive table presents hypothetical reactivity descriptor values for the carbonyl carbons (C1 of the ketone and C3 of the ester) of a series of substituted β-keto esters, illustrating the type of data used in a QSPR model for reaction prediction. A higher value for fk+ indicates a greater susceptibility to nucleophilic attack, a critical step in the Claisen condensation.

Compound IDSubstituent on Phenyl Ringfk+ at Ketone Carbon (C1)fk+ at Ester Carbon (C3)Predicted Reactivity Trend (Nucleophilic Attack)
1-H0.1520.085High
2-OCH3 (electron-donating)0.1450.081Moderate-High
3-Cl (electron-withdrawing)0.1610.092Very High
4-NO2 (strongly electron-withdrawing)0.1750.101Highest

In constructing a QSPR model for this compound, one would first define the reaction of interest, for example, its self-condensation or a crossed Claisen condensation with another ester. masterorganicchemistry.com A dataset would be created comprising the target compound and a series of structurally similar molecules. For each molecule, a wide range of molecular descriptors (physicochemical and quantum-chemical) would be calculated. The experimental outcome (e.g., reaction yield) would then be determined for each compound under identical conditions. Finally, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be employed to build a model that links the descriptors to the observed reaction yield. mit.edu Such a model could then be used to predict the yield for new, untested β-keto esters, guiding synthetic efforts and optimizing reaction conditions.

Advanced Analytical Methods in Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed insight into the molecular architecture and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate in solution. Beta-keto esters, such as the target compound, are known to exist as a mixture of keto and enol tautomers, a phenomenon readily observable by ¹H NMR spectroscopy. rsc.org

For the keto tautomer, distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the active methylene (B1212753) group (-COCH₂CO-), and signals for the two aromatic rings (the benzyloxy and the phenyl groups) are expected. The enol form would show a characteristic downfield signal for the enolic hydroxyl proton (-C(OH)=CH-) and a singlet for the vinylic proton. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on the analysis of similar compounds and general principles of NMR spectroscopy.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2-1.4 (triplet)~14
Ethyl -CH₂-~4.1-4.3 (quartet)~61
Methylene -CH₂- (keto)~3.9 (singlet)~45
Benzyl (B1604629) -CH₂-~5.1 (singlet)~70
Aromatic C-H~6.9-8.0 (multiplets)~115-162
Ketone C=O-~195
Ester C=O-~167

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The compound has a molecular formula of C₁₈H₁₈O₄. bldpharm.comuni.lu HRMS provides an exact mass measurement with high precision, allowing for the unambiguous determination of this formula.

The calculated monoisotopic mass for C₁₈H₁₈O₄ is 298.1205 Da. uni.lu Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would typically be used. In positive ion mode, the expected adducts would be [M+H]⁺, [M+Na]⁺, and [M+K]⁺. PubChemLite database predicts the collision cross-section (CCS) values for these adducts, which is an important parameter in ion mobility-mass spectrometry. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct (m/z 299.12778) is 169.4 Ų. uni.lu

Table 2: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₁₈H₁₈O₄ bldpharm.comuni.lu
Monoisotopic Mass 298.1205 Da uni.lu
Predicted [M+H]⁺ m/z 299.12778 uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and an ester group, two distinct C=O stretching bands would be anticipated in the region of 1680-1750 cm⁻¹.

Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, C-H stretching for the aromatic and aliphatic portions of the molecule, and C=C stretching for the aromatic rings. The presence of the enol tautomer would give rise to a broad O-H stretching band and a C=C stretching band for the enol double bond. While specific spectral data for the target molecule is not detailed in the available literature, studies on similar compounds confirm the utility of these techniques for functional group confirmation. rkmmanr.org

Table 3: Expected Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (Ketone) ~1685
C=O Stretch (Ester) ~1735
C-O Stretch (Ether & Ester) ~1200-1300
C=C Stretch (Aromatic) ~1450-1600
C-H Stretch (Aromatic) ~3030-3100

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating the compound from reaction mixtures, assessing its purity, and analyzing its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 stationary phase, would be employed. The mobile phase would typically consist of a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to ensure good peak shape.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule provide strong chromophores. The selection of the detection wavelength would be optimized based on the UV spectrum of the compound to achieve maximum sensitivity. While specific vendor documentation indicates the availability of HPLC data for this compound, the detailed methods are proprietary. bldpharm.com However, validated HPLC methods for similar aromatic esters and parabens are well-established in the literature, providing a strong basis for method development. researchgate.net

While this compound itself is achiral, it is a common precursor or intermediate in the synthesis of chiral molecules. If a chiral center is introduced, for example by asymmetric reduction of the ketone, chiral chromatography becomes essential for separating the resulting enantiomers and determining the enantiomeric excess (e.e.) of the product.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol) is critical for achieving baseline separation of the enantiomers. This analytical step is fundamental in asymmetric synthesis to quantify the effectiveness of a chiral catalyst or reagent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For a molecule like this compound, which possesses polar functional groups (a β-keto ester system), direct GC analysis can be challenging due to potential thermal degradation in the injector or on the column. To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net

The primary goal of derivatization in this context is to reduce the polarity of the molecule, primarily by targeting the active hydrogen of the enol tautomer. Silylation is a common and effective strategy, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) enol ether. sigmaaldrich.com This derivative is significantly more volatile and less prone to degradation, allowing for sharp, well-defined chromatographic peaks.

Once the volatile derivative is separated by the gas chromatograph, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragment ions provide a unique mass spectrum that acts as a chemical fingerprint. The fragmentation of β-keto esters and their derivatives is often predictable and dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comresearchgate.net Analysis of the fragmentation pattern allows for unambiguous structural confirmation. For instance, characteristic fragments would arise from the cleavage of the ethyl ester group, the benzoyl moiety, and the benzyl ether linkage.

While the keto and enol forms of some β-dicarbonyl compounds can be separated by gas chromatography, it is not always the case. unlp.edu.ar Derivatization ensures that a single, stable species is analyzed, simplifying the chromatogram and improving quantitative accuracy.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Keto Esters

Reagent Name Abbreviation Derivative Formed Key Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether/enol ether Powerful silylating agent, volatile byproducts. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) enol ether Very powerful silylating agent, produces highly volatile byproducts, enhancing detection of trace analytes. sigmaaldrich.com

Table 2: Predicted Key Mass Fragments for the TMS Derivative of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
M+ Molecular Ion Parent molecule ionized
M-15 [M-CH₃]⁺ Loss of a methyl radical from the TMS group
M-45 [M-OC₂H₅]⁺ Loss of the ethoxy radical from the ester
91 [C₇H₇]⁺ Tropylium ion from the benzyl group

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

This method is particularly powerful for establishing the absolute stereochemistry of chiral molecules. nih.gov While this compound itself is achiral, many of its reactions, such as Michael additions, can generate chiral centers. nih.gov In such cases, X-ray crystallography of the product can be used to determine the relative and absolute configuration of these newly formed stereocenters. The determination of absolute configuration is often achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Furthermore, crystallographic studies are invaluable for investigating the keto-enol tautomerism common in β-dicarbonyl compounds. The analysis can definitively show whether the molecule exists in the keto form, the enol form, or a specific tautomeric ratio in the solid state. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement. Although a published crystal structure for this compound was not identified, the data that would be generated from such an analysis is well-defined.

Table 3: Representative Data from a Single-Crystal X-Ray Diffraction Experiment

Parameter Description Example Data (Hypothetical)
Chemical Formula The elemental composition of the molecule. C₁₈H₁₈O₄
Formula Weight The mass of one mole of the compound. 298.33 g/mol
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). acs.org Monoclinic
Space Group The specific symmetry group of the crystal. acs.org P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). a = 10.1 Å, b = 5.4 Å, c = 14.2 Å, β = 95.5°
Volume (V) The volume of the unit cell. 771.2 ų
Z The number of molecules in the unit cell. 2
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. 0.045

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and purity of synthesized compounds, separate from determining physical properties like melting point for identification.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would show a stable baseline (constant mass) until the onset of thermal decomposition, at which point a significant mass loss would be recorded. This provides a clear indication of the temperature at which the compound begins to break down, a critical parameter for assessing its thermal stability. The absence of mass loss at lower temperatures (e.g., below 100°C) can also confirm the absence of residual volatile solvents from the synthesis.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. In the context of purity and stability for synthesis, DSC is highly informative. A pure, crystalline sample of this compound would exhibit a sharp endothermic peak corresponding to its melting point. The presence of impurities typically causes a broadening of this peak and a depression of the melting temperature, allowing for a qualitative, and sometimes quantitative, assessment of purity.

Crucially, DSC can reveal the impact of impurities on the thermal stability of a compound. For example, residual reagents or side products from a synthesis can catalyze decomposition, leading to a lower onset temperature for the exothermic decomposition event observed in the DSC curve. epfl.ch Comparing the DSC thermograms of different batches can thus serve as a quality control measure to ensure consistent thermal stability and purity. epfl.ch

Table 4: Illustrative DSC Data for Assessing Purity and Stability

Sample Batch Melting Point (Onset) Peak Width at Half-Height Decomposition (Onset) Interpretation
Batch A (High Purity) 85.2 °C 0.5 °C 250 °C Sharp melt indicates high purity; stable to 250 °C.
Batch B (Impure) 83.5 °C 2.1 °C 225 °C Broad, depressed melt suggests impurities; reduced thermal stability. epfl.ch

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving the development of sustainable and greener synthetic methodologies for key compounds like Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate. Traditional synthesis routes, often relying on stoichiometric bases and volatile organic solvents, are being re-evaluated in favor of more eco-friendly alternatives.

Future research in this area will likely concentrate on several key aspects:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel condensation reactions that proceed with higher efficiency.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors. For instance, research could focus on deriving the phenylpropanoid backbone from lignin or other plant-based sources.

Green Solvents: Replacing conventional organic solvents with more environmentally benign options such as water, supercritical fluids, or ionic liquids. The challenge lies in achieving high yields and selectivities in these alternative solvent systems.

Energy Efficiency: Designing synthetic pathways that operate at lower temperatures and pressures, thereby reducing energy consumption. This could be achieved through the use of highly active catalysts or by employing alternative energy sources like microwave or ultrasonic irradiation.

One promising approach is the use of solid acid or base catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification processes. Natural clays, such as Montmorillonite K-10, are being explored as low-cost, non-corrosive, and environmentally friendly catalysts for esterification and related reactions rsc.org.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The quest for enhanced selectivity in the synthesis of this compound is a major driver for the exploration of novel catalytic systems. The core synthetic step, often a Claisen condensation or a related C-C bond-forming reaction, can be prone to side reactions and the formation of impurities. Future research will focus on catalysts that offer precise control over the reaction outcome.

Key areas of investigation include:

Asymmetric Catalysis: The development of chiral catalysts to produce enantiomerically pure forms of the compound or its derivatives. This is particularly important for applications in the pharmaceutical and life sciences industries, where stereochemistry plays a crucial role in biological activity. Cinchona-derived organocatalysts have shown promise in the asymmetric peroxidation of related β-keto esters nih.gov.

Lewis Acid Catalysis: Fine-tuning Lewis acid catalysts to improve their activity and selectivity. Boronic acids, for example, are attractive due to their low toxicity and ability to catalyze transesterification reactions under mild conditions rsc.org. Research into lanthanide-based catalysts may also yield highly selective transformations.

Biocatalysis: The use of enzymes, such as lipases, to catalyze the synthesis of β-keto esters. google.com. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

Nanocatalysis: The application of catalytically active nanoparticles, which can offer high surface area and unique reactivity profiles. These catalysts can also be designed for easy recovery and recycling.

The table below summarizes some novel catalytic approaches being explored for reactions relevant to the synthesis of β-keto esters.

Catalyst TypePotential AdvantagesRelevant Reaction Type
Boronic AcidsLow toxicity, environmentally benignTransesterification
Cinchona AlkaloidsHigh enantioselectivityAsymmetric synthesis
LipasesMild reaction conditions, high chemoselectivityTransesterification, resolution
Montmorillonite K-10Low cost, reusable, acidic propertiesEsterification, condensation
Palladium ComplexesVersatile for C-C bond formationDecarboxylative allylations

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound with continuous flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable production. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing.

Future research in this domain will likely focus on:

Miniaturization and Microreactors: The development of microfluidic devices for the precise control of reaction parameters such as temperature, pressure, and mixing. This can lead to improved yields, reduced reaction times, and enhanced safety, especially for highly exothermic reactions.

In-line Purification and Analysis: The integration of purification and analytical techniques directly into the flow system. This would allow for real-time monitoring of the reaction progress and the immediate isolation of the pure product, streamlining the entire manufacturing process.

Automated Optimization: The use of algorithms and machine learning to rapidly screen and optimize reaction conditions in an automated fashion. This can significantly accelerate the development of robust and efficient synthetic protocols.

The synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C−H insertion of ethyl diazoacetate into aldehydes has already been successfully demonstrated in a flow process acs.org. This serves as a proof-of-concept for applying similar technologies to the production of this compound.

Design of New Functional Materials utilizing the Compound as a Core Building Block

The unique chemical structure of this compound, featuring a reactive β-keto ester moiety and a benzyloxy-substituted aromatic ring, makes it an attractive building block for the design of novel functional materials. The versatility of the β-keto ester group allows for a wide range of chemical modifications and polymerizations.

Emerging research opportunities in this area include:

Polymer Synthesis: Utilizing the compound as a monomer or a key intermediate in the synthesis of polyesters, polyamides, and other polymers with tailored properties. The benzyloxy group can be further functionalized to introduce specific functionalities or to act as a cross-linking site.

Metal-Organic Frameworks (MOFs): Employing the compound as an organic linker in the construction of MOFs. The keto and ester groups can coordinate with metal ions to form porous crystalline structures with potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid aromatic core and the flexible side chain of the molecule suggest its potential use in the design of liquid crystalline materials. Modifications to the structure could lead to materials with specific mesophase behaviors.

Bioconjugates and Drug Delivery Systems: The compound can be chemically modified and conjugated to biomolecules or incorporated into nanoparticles for targeted drug delivery applications. The ester linkage can be designed to be cleavable under specific physiological conditions, allowing for controlled release of a therapeutic agent.

The ability of β-keto esters to act as versatile synthons is well-established, and extending this to the creation of advanced materials is a logical and promising direction for future research acs.orgfiveable.me.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Advanced theoretical and computational modeling is becoming an indispensable tool in modern chemical research. For this compound, computational chemistry can provide deep insights into its synthesis and reactivity, guiding experimental work and accelerating the discovery of new applications.

Future research in this area will likely involve:

Reaction Mechanism Elucidation: Using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the detailed mechanisms of the reactions involved in the synthesis of the compound. This can help in understanding the role of catalysts and in designing more efficient synthetic routes.

Predictive Catalyst Design: Computationally screening potential catalysts for enhanced activity and selectivity. This can significantly reduce the experimental effort required to identify optimal catalytic systems.

Structure-Property Relationship Studies: Using molecular modeling to predict the physical and chemical properties of new functional materials derived from the compound. This can aid in the rational design of materials with desired characteristics.

In Silico Screening for Biological Activity: Employing molecular docking and other computational techniques to predict the interaction of the compound and its derivatives with biological targets. This can guide the development of new pharmaceutical agents.

Recent studies have already utilized DFT calculations to assess the reactivity of β-keto esters and their potential as quorum-sensing inhibitors, demonstrating the power of theoretical approaches in this field nih.gov.

Q & A

Q. Q1.1 What are the standard synthetic routes for Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate?

The compound is typically synthesized via a multi-step process:

Esterification : Reacting 3-[4-(benzyloxy)phenyl]-3-oxopropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.

Functional Group Protection : The benzyloxy group is introduced via nucleophilic substitution or etherification, often requiring anhydrous conditions .

Purification : Column chromatography or recrystallization is used to isolate the product.
Key Characterization :

  • NMR (¹H/¹³C) confirms ester and benzyloxy group positions.
  • Mass Spectrometry (MS) validates molecular weight .

Q. Q1.2 How is the compound characterized to ensure structural fidelity?

  • ¹H NMR : Peaks at δ 4.1–4.3 ppm (quartet, ethyl ester), δ 5.1 ppm (singlet, benzyloxy CH₂), and aromatic protons between δ 6.8–7.4 ppm.
  • FT-IR : Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
  • HPLC : Purity >95% is standard for research-grade material .

Advanced Synthetic Optimization

Q. Q2.1 How can reaction conditions be optimized to minimize side products?

  • Temperature Control : Maintain ≤60°C during esterification to avoid decarboxylation.
  • Catalyst Screening : Use p-toluenesulfonic acid (p-TsOH) instead of H₂SO₄ for milder conditions .
  • Solvent Choice : Anhydrous THF or DMF improves yield by reducing hydrolysis .
    Data Contradiction Example : BenchChem reports H₂SO₄ as standard, but recent studies show p-TsOH increases yield by 15% .

Q. Q2.2 What strategies resolve discrepancies in reported yields (e.g., 60% vs. 85%)?

  • Byproduct Analysis : GC-MS identifies hydrolysis products (e.g., free acid) due to trace moisture.
  • Kinetic Studies : Adjust stoichiometry (e.g., 1.2:1 ethanol:acid ratio) to drive esterification equilibrium .

Biological Activity and Mechanism

Q. Q3.1 What preliminary assays screen for biological activity?

  • Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus.
  • Anti-inflammatory Tests : COX-2 inhibition assays (IC₅₀ values reported in µM range) .

Q. Q3.2 How does computational modeling predict target interactions?

  • Docking Studies : The benzyloxy group shows π-π stacking with COX-2’s Tyr355, while the ketone hydrogen-bonds with Arg120 .
  • SAR Insights : Fluorination at the phenyl ring (e.g., 4-fluoro analog) increases potency by 30% .

Data Analysis and Contradictions

Q. Q4.1 How are conflicting solubility data (e.g., DMSO vs. ethanol) reconciled?

  • Solubility Table :

    SolventSolubility (mg/mL)Temperature (°C)Source
    DMSO5025
    Ethanol3025
  • Methodological Variance : Sonication or heating (40°C) in DMSO improves dissolution .

Q. Q4.2 Why do stability studies report varying degradation rates?

  • Degradation Pathways : Hydrolysis of the ester group dominates in aqueous buffers (pH 7.4, t₁/₂ = 48 hrs).
  • Storage Recommendations : Anhydrous conditions at -20°C extend stability to 6 months .

Comparative Studies

Q. Q5.1 How do structural analogs compare in reactivity?

  • Substituent Effects Table :

    Compound ModificationReactivity (vs. Parent)Biological Activity (IC₅₀, COX-2)
    4-Fluoro substitution+20%1.2 µM
    Benzyloxy → Methoxy-35%5.8 µM

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